3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione
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Overview
Description
3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains multiple functional groups, including pyrazole, pyridazine, piperazine, and benzothiazole, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the pyrazole and pyridazine rings followed by their coupling with piperazine and benzothiazole moieties. The reaction conditions often include the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production while maintaining the desired quality and consistency .
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include anhydrous solvents, catalysts like palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Shares similar structural features and biological activities.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole:
Uniqueness
3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H19N7O2S |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C19H19N7O2S/c1-14-8-9-26(22-14)18-7-6-17(20-21-18)24-10-12-25(13-11-24)19-15-4-2-3-5-16(15)29(27,28)23-19/h2-9H,10-13H2,1H3 |
InChI Key |
ITFHNMGVKFCCSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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